![molecular formula C28H29F3N4OS B2962942 N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476452-06-9](/img/structure/B2962942.png)

N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

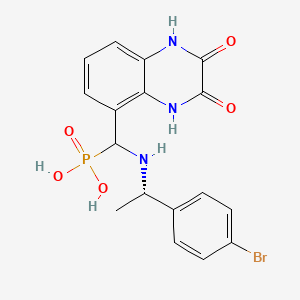

This compound is a complex organic molecule with several functional groups, including a phenyl group, a trifluoromethyl group, a sulfanyl group, a triazol group, and an adamantane group . These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the sulfanyl group might be involved in redox reactions, while the triazol group might participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Polymer Science

One significant application area of adamantane derivatives, similar to the requested compound, is in the field of polymer science. For instance, new polyamides have been synthesized using adamantane-type cardo dicarboxylic acid and various diamines, exhibiting moderate to high inherent viscosities and good solubility in both polar and less polar solvents. These polyamides also demonstrated high tensile strength and modulus, along with significant thermal stability (Liaw et al., 1999). Similarly, other studies have focused on synthesizing new polyamides and polyamide-imides containing adamantyl and diamantyl moieties, highlighting their solubility, mechanical strength, and high glass transition temperatures (Chern et al., 1998).

Antimicrobial and Anti-inflammatory Activity

Adamantane derivatives are also investigated for their potential in medical applications, particularly due to their antimicrobial and anti-inflammatory properties. A study on novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols demonstrated potent antibacterial activity against various pathogens and showed good dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).

Nanotechnology and Material Science

In the realm of nanotechnology and material science, adamantane derivatives are explored for their potential in atomic force microscopy (AFM) applications. For example, nanoscale tripodal adamantanes designed for AFM applications demonstrated potential as chemically well-defined objects for calibration and as scanning probes (Li et al., 2003).

Spectral and Quantum Chemical Analysis

Adamantane-based compounds are also the subject of extensive spectral and quantum chemical analyses. Studies focusing on the infrared, Raman, and UV/Vis spectra of these compounds help in understanding their electronic characteristics and reactivity, which is crucial for their potential application in various fields (Al-Ghulikah et al., 2019).

Coordination Polymers and Organic Synthesis

Furthermore, adamantane derivatives have been used in the synthesis of coordination polymers and as building blocks in organic synthesis. This includes their application in preparing mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks, demonstrating the versatility of adamantane derivatives in the creation of novel molecular structures (Senchyk et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F3N4OS/c29-28(30,31)22-8-6-18(7-9-22)17-37-26-34-33-24(35(26)23-4-2-1-3-5-23)16-32-25(36)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-9,19-21H,10-17H2,(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPPOKCROOGLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC6=CC=C(C=C6)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2962861.png)

![2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2962862.png)

![2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2962865.png)

![2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2962866.png)

![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2962868.png)

![5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2962873.png)

![Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate](/img/structure/B2962879.png)

![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962881.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2962882.png)